N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-10(21)18-12-6-7-14-15(9-12)24-17(19-14)20-16(22)11-4-3-5-13(8-11)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBWIRRVNFGUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 6-amino-2-benzothiazolylamine with acetic anhydride to form 6-acetamidobenzo[d]thiazole. This intermediate is then subjected to a nucleophilic substitution reaction with 3-(methylthio)benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can include inhibition of kinases, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzothiazole Core
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide
- Structure: Nitro (-NO₂) group at position 6; benzamide at position 2.
- Synthesis : Synthesized via nitration followed by amidation .
- Spectroscopy :
- Applications : Intermediate for corrosion inhibitors; nitro groups enhance electron-withdrawing effects, improving adsorption on metal surfaces .
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB)
- Structure: Amino (-NH₂) group at position 4.
- Spectroscopy :
- Applications: Superior corrosion inhibition efficiency (∼90%) compared to nitro derivatives due to electron-donating amino group enhancing metal surface interaction .
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)phenylacetamide Derivatives
- Structure : Trifluoromethyl (-CF₃) at position 6; phenylacetamide side chains.
The methylthio (-SMe) group on the benzamide may enhance lipophilicity compared to unsubstituted benzamide analogs.
Modifications on the Benzamide Moiety
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Structure : Thiadiazole-thioacetamide side chain.
- Bioactivity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM) and antiproliferative activity against MCF-7 cancer cells .
- Synthesis : Reacted thiosemicarbazide with benzodioxine derivatives under basic conditions .
N-(5,6-Methylenedioxybenzothiazol-2-yl)acetamide Derivatives
- Structure : Methylenedioxy (-OCH₂O-) substituents at positions 5 and 6; varied thio/piperazine side chains.
- Physical Properties : Melting points range from 228°C to 265°C; yields 68–84% .
Comparison with Target Compound :
The 3-(methylthio)benzamide group in the target compound lacks the extended heterocyclic systems seen in 6d but may offer simpler synthetic routes. Its lipophilicity is likely intermediate between methylenedioxy derivatives (more polar) and trifluoromethyl analogs (more hydrophobic).
Table 1: Key Properties of Benzothiazole-Benzamide Analogs
Table 2: Spectral Data Comparison
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 357.45 g/mol. The compound features a benzothiazole moiety, which is known for its biological significance, particularly in drug development.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have indicated that derivatives of benzothiazole exhibit potent anticancer properties. For example, a related compound demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, including tyrosinase, which is crucial in melanin production and could be targeted for skin-related disorders .
- Antimicrobial Properties : Some benzothiazole derivatives possess antimicrobial activities against a range of pathogens, suggesting potential applications in treating infections .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:
- C-H Activation : Recent studies highlighted the role of C-H activation in the compound's reactivity, which may contribute to its biological activity by facilitating interactions with biological targets .
- Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to target proteins involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study published in ResearchGate reported that benzothiazole derivatives exhibited significant anti-cancer activity through inhibition of specific signaling pathways involved in tumor growth and metastasis .
- Another investigation focused on enzyme inhibition demonstrated that derivatives with similar structural features displayed promising IC50 values against tyrosinase, highlighting their potential for therapeutic use in hyperpigmentation disorders .
Data Table: Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves coupling 6-acetamidobenzo[d]thiazol-2-amine with 3-(methylthio)benzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .
- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions .
- Catalysts : No catalysts required, but inert atmospheres (N₂) may improve stability of sensitive intermediates .
Post-synthesis purification via column chromatography or recrystallization (ethanol/water) ensures ≥95% purity .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., acetamide proton at δ ~2.1 ppm, methylthio group at δ ~2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₇H₁₅N₃O₂S₂; theoretical 357.45 g/mol) .
- Infrared spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
- HPLC : Monitors purity (>95%) and detects byproducts .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Methodological Answer :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Anti-inflammatory activity : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) to identify critical functional groups?
- Methodological Answer :
- Comparative analogs : Synthesize derivatives with modifications (e.g., replacing methylthio with sulfonyl or methoxy groups) and compare bioactivity .
- Molecular docking : Simulate interactions with targets (e.g., mycobacterial aminoacyl-tRNA synthetases) to identify binding motifs (e.g., acetamide’s role in H-bonding) .
- Pharmacophore mapping : Use software (e.g., Schrödinger) to correlate electronic/steric properties with activity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and replicate counts (n ≥ 3) .
- Purity validation : Re-test compounds with HPLC-certified purity to exclude batch variability .
- Mechanistic follow-up : Combine phenotypic assays (e.g., MIC) with target-specific studies (e.g., enzyme inhibition) to confirm on-target effects .
Q. What in silico and experimental approaches elucidate its mechanism of action?
- Methodological Answer :
- In silico :
- Molecular dynamics (MD) : Simulate binding stability with mycobacterial AARS over 100 ns trajectories .
- ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
- Experimental :
- Enzyme inhibition assays : Measure IC₅₀ against purified AARS using radiolabeled amino acid incorporation .
- Transcriptomics : RNA-seq on treated bacterial cultures to identify downregulated protein biosynthesis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
